

An In-depth Technical Guide to the Structural Analysis of PD 173074

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Compound of Interest

Compound Name: **PD 0220245**

Cat. No.: **B2924208**

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Disclaimer: The initial request for information on "PD 0220245" did not yield any publicly available data for a compound with that identifier. It is presumed that this may be an internal designation or a typographical error. This guide instead focuses on PD 173074, a well-characterized small molecule inhibitor, to demonstrate the requested in-depth technical analysis.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structural and functional analysis of PD 173074, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR).

Core Compound Information

Property	Value
Chemical Name	N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea
Molecular Formula	C28H41N7O3
Molecular Weight	523.67 g/mol
CAS Number	219580-11-7
Physical Appearance	Crystalline solid
Solubility	Soluble to 100 mM in DMSO and ethanol

Mechanism of Action

PD 173074 is a selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with the highest potency for FGFR1 and FGFR3.^[1] By binding to the ATP-binding pocket of the kinase domain, PD 173074 prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. This inhibition of FGFR signaling leads to the suppression of cell proliferation, angiogenesis, and survival in FGFR-dependent cell lines and tumor models.^[2]

Quantitative Biological Data

The inhibitory activity of PD 173074 has been quantified across a range of protein kinases, demonstrating its selectivity for FGFRs.

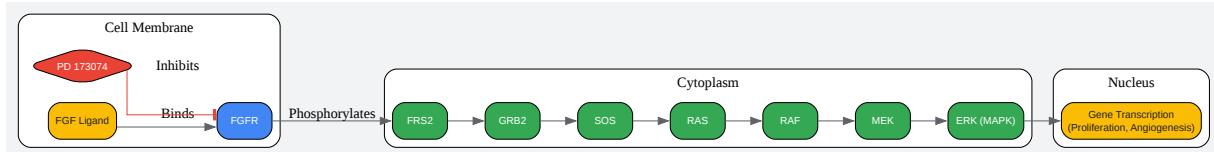
Target Kinase	IC50 (nM)	Assay Type
FGFR1	21.5 - 25	Cell-free
FGFR3	5	Cell-free
VEGFR2	~100 - 200	Cell-free
PDGFR	17,600	Cell-free
c-Src	19,800	Cell-free
EGFR	> 50,000	Cell-free
InsR	> 50,000	Cell-free
MEK	> 50,000	Cell-free
PKC	> 50,000	Cell-free

Data compiled from multiple sources.^{[2][3]}

Signaling Pathway Inhibition

PD 173074 primarily targets the FGF signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This leads to the activation of several key signaling cascades,

including the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is important for cell survival. PD 173074 blocks the initial receptor activation step, thereby inhibiting these downstream pathways.



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Inhibition of the FGF Signaling Pathway by PD 173074.

Experimental Protocols

Detailed methodologies for key experiments involving PD 173074 are outlined below. These are representative protocols based on standard molecular and cellular biology techniques.

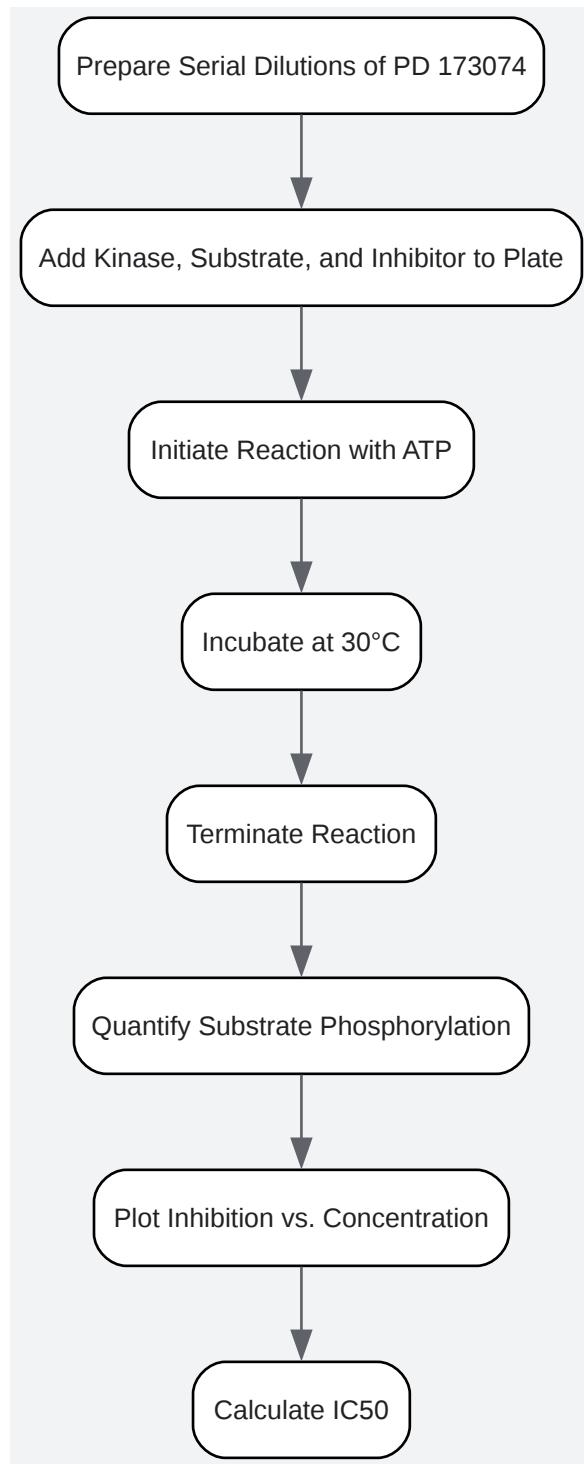
In Vitro Kinase Assay (for IC₅₀ Determination)

This protocol describes a typical method to determine the concentration of PD 173074 that inhibits 50% of the enzymatic activity of a target kinase.

- Reagents and Materials:
 - Recombinant human FGFR1 kinase domain.
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - ATP (radiolabeled [γ -32P]ATP or for use with phosphospecific antibodies).
 - Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
 - PD 173074 stock solution (in DMSO).

- 96-well plates.
- Phosphorimager or Western blot equipment.

- Procedure:
 1. Prepare serial dilutions of PD 173074 in kinase buffer.
 2. In a 96-well plate, add the recombinant FGFR1 kinase, the substrate peptide, and the diluted PD 173074.
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
 5. Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
 6. Quantify the phosphorylation of the substrate. If using radiolabeled ATP, this can be done using a phosphorimager. For non-radioactive methods, a phosphospecific antibody can be used in an ELISA or Western blot format.
 7. Plot the percentage of kinase inhibition against the logarithm of the PD 173074 concentration.
 8. Calculate the IC50 value using non-linear regression analysis.



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Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This protocol measures the effect of PD 173074 on the proliferation of cancer cell lines that are dependent on FGFR signaling.

- Reagents and Materials:

- FGFR-dependent cancer cell line (e.g., KMS11, a multiple myeloma cell line with activating FGFR3 mutations).
- Complete cell culture medium.
- PD 173074 stock solution (in DMSO).
- MTT or WST-1 reagent.
- 96-well cell culture plates.
- Spectrophotometer.

- Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treat the cells with a range of concentrations of PD 173074 (and a DMSO vehicle control).
3. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
4. Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.
5. Solubilize the formazan product (if using MTT).
6. Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.
7. Calculate the percentage of cell viability relative to the vehicle control.

8. Plot the percentage of viability against the logarithm of the PD 173074 concentration to determine the GI50 (concentration for 50% growth inhibition).

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References

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